molecular formula C9H7ClN2O2 B13187823 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid

Cat. No.: B13187823
M. Wt: 210.62 g/mol
InChI Key: KYLYOKGVCVSJRV-UHFFFAOYSA-N
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Description

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro-substituted pyrrolo[2,3-c]pyridine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine ring system.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with a different ring fusion pattern.

    5-chloro-1H-pyrazolo[4,3-b]pyridine: Another related compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is unique due to its specific ring fusion and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O2/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8/h2-4,11H,1H2,(H,13,14)

InChI Key

KYLYOKGVCVSJRV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)CC(=O)O

Origin of Product

United States

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